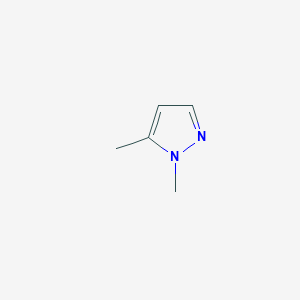
3-Aminoquinoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoquinoline-4-thiol is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can form covalent bonds with various biomolecules, making it a valuable tool in studying biological processes.
Mécanisme D'action
The mechanism of action of 3-Aminoquinoline-4-thiol involves the formation of covalent bonds with thiols in biological molecules. The thiol group (-SH) in cysteine and other thiols is highly nucleophilic and can react with 3-Aminoquinoline-4-thiol to form a stable thioether bond. This reaction can be used to label proteins and peptides for imaging and purification purposes.
Biochemical and Physiological Effects:
The covalent modification of biological molecules by 3-Aminoquinoline-4-thiol can have both biochemical and physiological effects. For example, the labeling of proteins and peptides with 3-Aminoquinoline-4-thiol can alter their function and stability. Additionally, the formation of thioether bonds can affect the redox status of cells and the signaling pathways involved in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Aminoquinoline-4-thiol in lab experiments is its high reactivity and specificity towards thiols. This allows for the selective labeling of thiols in biological samples. Additionally, 3-Aminoquinoline-4-thiol is a fluorescent probe, which allows for easy detection and visualization of labeled molecules. However, one of the limitations of using 3-Aminoquinoline-4-thiol is its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 3-Aminoquinoline-4-thiol in scientific research. One potential area of study is the development of new labeling techniques using 3-Aminoquinoline-4-thiol that can be used to study specific biological processes. Additionally, the use of 3-Aminoquinoline-4-thiol in combination with other probes and techniques can provide new insights into the complex interactions between biomolecules. Finally, the development of new analogs of 3-Aminoquinoline-4-thiol with improved properties, such as reduced toxicity, could expand its use in biological research.
Conclusion:
In conclusion, 3-Aminoquinoline-4-thiol is a valuable tool in scientific research due to its unique properties. Its high reactivity and specificity towards thiols make it a versatile probe for studying biological processes. However, its potential toxicity at high concentrations should be taken into consideration. Future research on 3-Aminoquinoline-4-thiol could lead to the development of new labeling techniques and a deeper understanding of the complex interactions between biomolecules.
Méthodes De Synthèse
The synthesis of 3-Aminoquinoline-4-thiol is a multi-step process that involves the reaction of 3-chloroaniline with potassium thiocyanate to form 3-aminoquinoline-4-thiocyanate. This compound is then hydrolyzed to 3-aminoquinoline-4-thiol using hydrochloric acid. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
3-Aminoquinoline-4-thiol has been widely used in scientific research as a tool to study biological processes. It is commonly used as a fluorescent probe to detect thiols in biological samples. It can also be used to label proteins and peptides for imaging and purification purposes. Additionally, 3-Aminoquinoline-4-thiol has been used to study the redox status of cells and to investigate the role of reactive oxygen species in cellular signaling.
Propriétés
Numéro CAS |
109543-48-8 |
|---|---|
Formule moléculaire |
C9H8N2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
3-amino-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H8N2S/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) |
Clé InChI |
YJBLTYRYUXKJLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



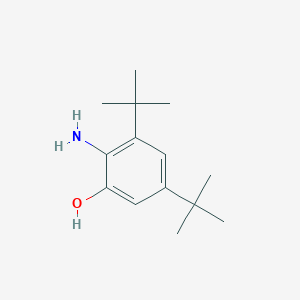
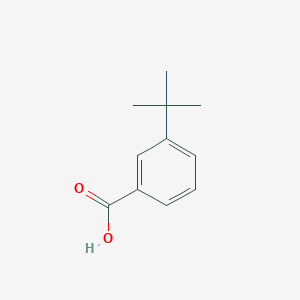
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
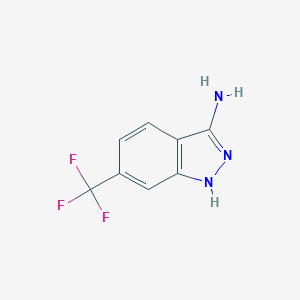
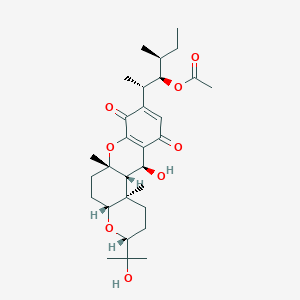
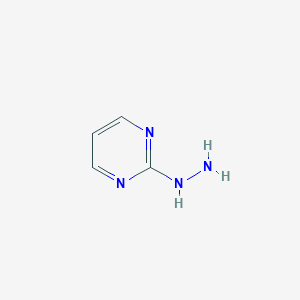

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)

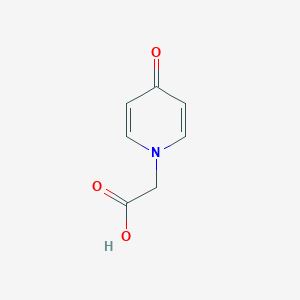
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
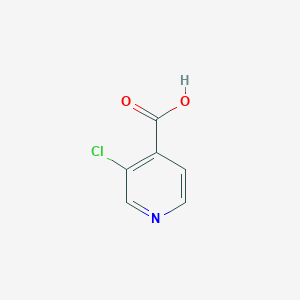
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
